molecular formula C25H31N3OS B2973532 N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-37-9

N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

カタログ番号: B2973532
CAS番号: 893788-37-9
分子量: 421.6
InChIキー: ZUASPLAJRFVIHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic quinazoline derivative with a sulfanyl-acetamide backbone. It has been investigated as a vasopressin receptor antagonist (GPR-17) in glioblastoma research, where it modulates intracellular signaling pathways linked to tumor progression . The compound features a cycloheptane ring fused to a quinazoline core, with a propan-2-yl (isopropyl) substituent on the phenyl group of the acetamide moiety. This structural framework confers unique physicochemical properties, including a molecular weight of approximately 393–409 g/mol (depending on substituents) and a high lipophilicity (logP ~5.0) .

特性

IUPAC Name

N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3OS/c1-18(2)19-11-13-20(14-12-19)26-23(29)17-30-24-21-9-5-6-10-22(21)27-25(28-24)15-7-3-4-8-16-25/h5-6,9-14,18,27H,3-4,7-8,15-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASPLAJRFVIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Spiroquinazoline Core: The initial step involves the synthesis of the spiroquinazoline core. This can be achieved through a cyclization reaction between a suitable quinazoline precursor and a cycloheptane derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the spiroquinazoline core with a thiol reagent in the presence of a suitable catalyst.

    Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide moiety. This can be achieved by reacting the intermediate compound with an acylating agent such as acetyl chloride or acetic anhydride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

科学的研究の応用

N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiro compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it can be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, while the sulfanyl group can participate in redox reactions. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to its observed biological effects.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Compound Name Spiro Ring Phenyl Substituent Molecular Formula Molecular Weight (g/mol) logP
N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (Target) Cycloheptane Propan-2-yl C23H27N3OS* ~393–409 ~5.0
N-(2,4-Difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide Cyclopentane 2,4-Difluoro C21H20F2N3OS 408.47 4.2
N-(3-methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide Cycloheptane 3-Methoxy C23H27N3O2S 409.55 5.002
N-(4-methylphenyl)-2-[(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide Cyclohexane 4-Methyl C22H25N3OS 379.52 4.6

Key Observations :

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce logP compared to electron-donating groups (e.g., methoxy in ) .

Target-Specific Activity

  • Vasopressin receptor antagonism : The target compound (GPR-17) inhibits vasopressin signaling, a pathway implicated in glioblastoma cell migration . Analogs with bulkier spiro rings (e.g., cycloheptane) show prolonged receptor occupancy due to enhanced hydrophobic interactions.

Anti-Exudative and Anti-Inflammatory Activity

  • Analogs with triazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose) . This highlights the role of the sulfanyl-acetamide linker in modulating inflammatory pathways.

生物活性

N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure combined with a sulfanyl group, which may influence its biological interactions. The IUPAC name reflects its intricate design, incorporating both aliphatic and aromatic components. Understanding the chemical properties is crucial for predicting its biological behavior.

Structure Overview

ComponentDescription
Base Structure Spiro[cycloheptane-1,2'-quinazoline]
Functional Groups Sulfanyl and acetamide
Substituents Isopropyl and phenyl groups

Pharmacological Effects

Research indicates that compounds similar to N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide exhibit various biological activities, including:

  • Antagonistic Action : Some spiro compounds are known to act as antagonists at melanocortin receptors, which are involved in numerous physiological processes such as appetite regulation and energy homeostasis .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against Gram-positive bacteria .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the body, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Study on Antimicrobial Activity

A study exploring the antimicrobial properties of structurally related compounds found that they significantly inhibited the growth of certain bacterial strains. This suggests that N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide could possess similar antibacterial effects.

Clinical Implications

Research has highlighted the potential use of spirocyclic compounds in treating metabolic disorders due to their receptor-modulating capabilities. For instance, antagonism at melanocortin receptors has been linked to weight management strategies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。